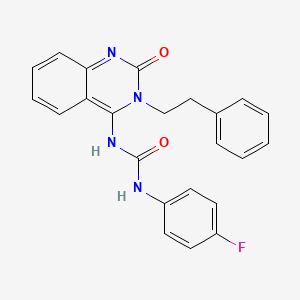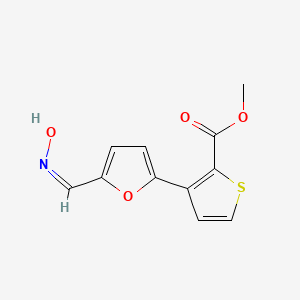
1-(3,5-Dimethylphenyl)-7-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethylphenyl)-7-methyl-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a 3,5-dimethylphenyl group attached to the nitrogen atom of the indole ring, and a methyl group at the 7th position of the indole ring. Indoles are known for their wide range of biological activities and are often found in natural products and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethylphenylhydrazine with an appropriate indole precursor under acidic or basic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the indole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient conversion of starting materials to the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-Dimethylphenyl)-7-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the indole ring.
Aplicaciones Científicas De Investigación
1-(3,5-Dimethylphenyl)-7-methyl-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3,5-Dimethylphenyl)-2-methyl-1H-indole
- 1-(3,5-Dimethylphenyl)-5-methyl-1H-indole
- 1-(3,5-Dimethylphenyl)-6-methyl-1H-indole
Uniqueness
1-(3,5-Dimethylphenyl)-7-methyl-1H-indole is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The presence of the 3,5-dimethylphenyl group and the methyl group at the 7th position may confer distinct properties compared to other similar compounds, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C17H17N |
|---|---|
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
1-(3,5-dimethylphenyl)-7-methylindole |
InChI |
InChI=1S/C17H17N/c1-12-9-13(2)11-16(10-12)18-8-7-15-6-4-5-14(3)17(15)18/h4-11H,1-3H3 |
Clave InChI |
OWZFPLIJLWVQGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C=CN2C3=CC(=CC(=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14113346.png)
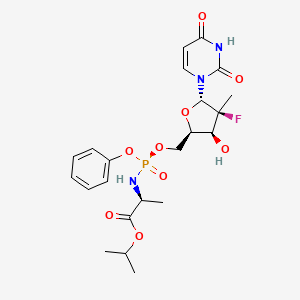
![methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14113360.png)
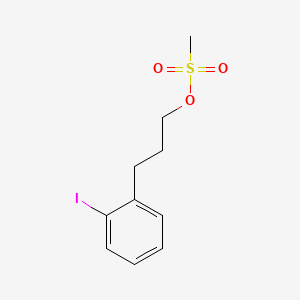
![2-(1-benzofuran-4-yl)-N-[2-bromo-1-(3-phenylpropyl)pyridin-1-ium-4-yl]acetamide;bromide](/img/structure/B14113367.png)
![N-(5-chloro-2-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14113380.png)
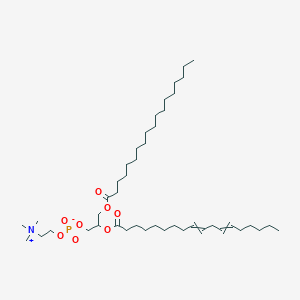
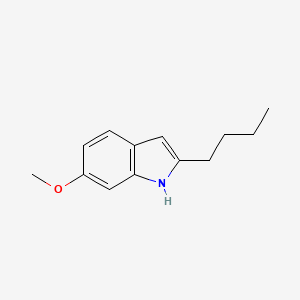
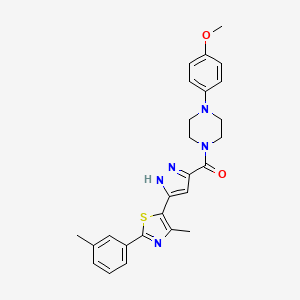
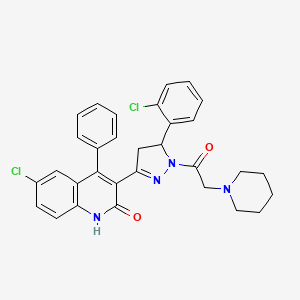
![(Z)-S-((4-Methyl-9-(((trifluoromethyl)sulfonyl)oxy)-2,3,6,7-tetrahydrobenzo[b]oxonin-2-yl)methyl) ethanethioate](/img/structure/B14113403.png)
